4-Acetyl-N-{4-[(3-methoxypyrazin-2-YL)sulfamoyl]phenyl}benzamide
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Overview
Description
4-Acetyl-N-{4-[(3-methoxypyrazin-2-YL)sulfamoyl]phenyl}benzamide is a synthetic organic compound known for its role as an inhibitor in various biochemical pathways. It is particularly noted for its ability to inhibit mixed lineage kinase domain-like protein (MLKL), which is involved in necroptosis, a form of programmed cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-N-{4-[(3-methoxypyrazin-2-YL)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-N-{4-[(3-methoxypyrazin-2-YL)sulfamoyl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines .
Scientific Research Applications
4-Acetyl-N-{4-[(3-methoxypyrazin-2-YL)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of necroptosis and cell death pathways.
Industry: Utilized in the development of biochemical assays and as a reference compound in quality control.
Mechanism of Action
The compound exerts its effects by covalently modifying cysteine residues on MLKL, thereby inhibiting its function. This inhibition prevents the formation of the necrosome complex, which is essential for the execution of necroptosis . The molecular targets include MLKL and its interaction partners, such as RIP1 and RIP3 .
Comparison with Similar Compounds
Properties
IUPAC Name |
4-acetyl-N-[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S/c1-13(25)14-3-5-15(6-4-14)19(26)23-16-7-9-17(10-8-16)30(27,28)24-18-20(29-2)22-12-11-21-18/h3-12H,1-2H3,(H,21,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVODHFBTFUIQGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CN=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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